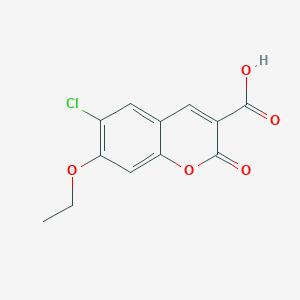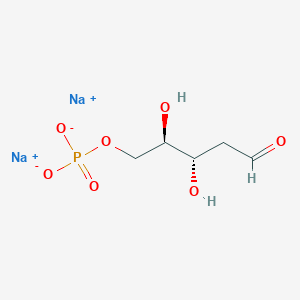
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro es un compuesto químico conocido por su estructura única y posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta un anillo de imidazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno, y un grupo fenilo, que es un anillo de benceno unido al anillo de imidazol. El compuesto a menudo se estudia por sus posibles actividades biológicas y su función como bloque de construcción en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro normalmente implica los siguientes pasos:
Formación del anillo de imidazol: El anillo de imidazol se puede sintetizar mediante la síntesis de imidazol de Debus-Radziszewski, que implica la condensación de glioxal, amoníaco y un aldehído.
Introducción del grupo fenilo: El grupo fenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts, donde el benceno reacciona con un cloruro de acilo en presencia de un catalizador ácido de Lewis.
Formación de la cadena lateral etanamina: La cadena lateral etanamina se puede introducir mediante aminación reductora, donde un aldehído o cetona reacciona con amoníaco o una amina en presencia de un agente reductor como el cianoborohidruro de sodio.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro puede implicar reacciones a gran escala utilizando rutas sintéticas similares. Las reacciones se llevan a cabo normalmente en reactores de flujo por lotes o continuo, con un control cuidadoso de las condiciones de reacción como la temperatura, la presión y el pH para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.
Reducción: El compuesto se puede reducir para formar derivados de imidazol con diferentes sustituyentes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, donde uno de los sustituyentes en el anillo de imidazol es reemplazado por otro grupo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos, haluros de alquilo y haluros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de imidazol, mientras que las reacciones de sustitución pueden producir varios derivados de imidazol con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos fármacos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, el compuesto puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a sus posibles propiedades anticancerígenas.
Comparación Con Compuestos Similares
(S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro se puede comparar con otros compuestos similares, como:
(S)-1-(4-Fenil-1H-imidazol-2-il)etanol: Este compuesto tiene un grupo hidroxilo en lugar de un grupo amina, lo que lleva a diferentes propiedades químicas y biológicas.
(S)-1-(4-Fenil-1H-imidazol-2-il)etanona:
(S)-1-(4-Fenil-1H-imidazol-2-il)etanamida: Este compuesto tiene un grupo amida en lugar de un grupo amina, lo que lleva a diferentes propiedades de estabilidad y solubilidad.
La singularidad de (S)-1-(4-Fenil-1H-imidazol-2-il)etanamina dihidrocloruro radica en su estructura específica y la presencia de la cadena lateral etanamina, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C11H15Cl2N3 |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
Clave InChI |
CGDFQKHWTYTMOS-JZGIKJSDSA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
SMILES canónico |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)






![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

